2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring substituted with a propanoyl group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a trimethylbenzene derivative with a cyclohexane-1,3-dione derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanoyl-5-phenylcyclohexane-1,3-dione
- 2-Propanoyl-5-(2,4-dimethylphenyl)cyclohexane-1,3-dione
- 2-Propanoyl-5-(2,5-dimethylphenyl)cyclohexane-1,3-dione
Uniqueness
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
87822-34-2 |
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Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O3/c1-5-15(19)18-16(20)8-13(9-17(18)21)14-7-11(3)10(2)6-12(14)4/h6-7,13,18H,5,8-9H2,1-4H3 |
InChI Key |
OSFCPKOOKLDQST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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